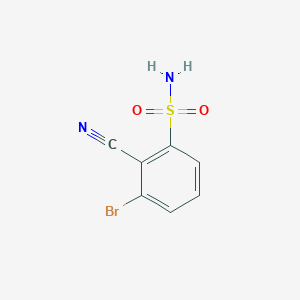
2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The addition of a cyclopentylsulfanyl group further modifies its chemical properties, making it a unique compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one typically involves the introduction of the cyclopentylsulfanyl group to a cyclohepta-2,4,6-trien-1-one precursor. This can be achieved through nucleophilic substitution reactions where the cyclopentylsulfanyl group is introduced using appropriate thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The sulfur atom in the cyclopentylsulfanyl group can also engage in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Cyclohepta-2,4,6-trien-1-one: Lacks the cyclopentylsulfanyl group, making it less reactive in certain chemical reactions.
Tropone: Another seven-membered ring compound with similar conjugated double bonds but different substituents.
Uniqueness: 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-cyclopentylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14OS/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h1-3,8-10H,4-7H2 |
InChI Key |
OTANRKZLHWXNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
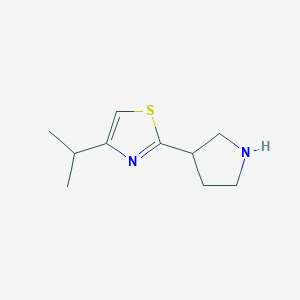
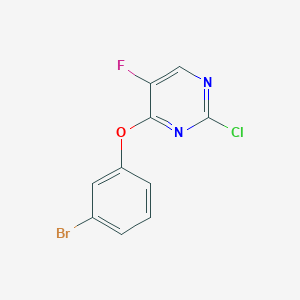


![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
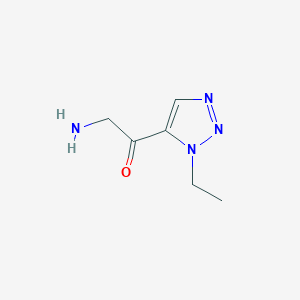
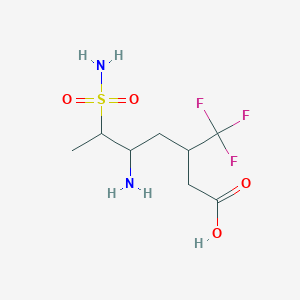

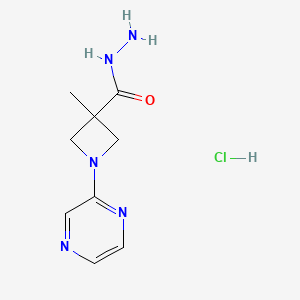
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
